molecular formula C6H10BrNO B8633593 1-Bromo-5-isocyanatopentane

1-Bromo-5-isocyanatopentane

Cat. No.: B8633593
M. Wt: 192.05 g/mol
InChI Key: XJKSISNAIWKYAG-UHFFFAOYSA-N
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Description

1-Bromo-5-isocyanatopentane is a bifunctional organic compound featuring a bromine atom at the terminal carbon (position 1) and an isocyanate group (-NCO) at position 4. The isocyanate group confers unique reactivity toward nucleophiles (e.g., amines, alcohols), distinguishing it from halogenated analogs .

Properties

Molecular Formula

C6H10BrNO

Molecular Weight

192.05 g/mol

IUPAC Name

1-bromo-5-isocyanatopentane

InChI

InChI=1S/C6H10BrNO/c7-4-2-1-3-5-8-6-9/h1-5H2

InChI Key

XJKSISNAIWKYAG-UHFFFAOYSA-N

Canonical SMILES

C(CCN=C=O)CCBr

Origin of Product

United States

Comparison with Similar Compounds

1-Bromo-5-chloropentane (CAS 54512-75-3)

  • Molecular Formula : C₅H₁₀BrCl
  • Molecular Weight : 185.49 g/mol
  • Functional Groups : Bromine (position 1), Chlorine (position 5)
  • Key Properties :
    • Used as an intermediate in synthesizing 1,5-dibromopentane and other halogenated derivatives .
    • Reactivity dominated by nucleophilic substitution (SN2) at the bromine site, similar to 1-bromopentane (CAS 110-53-2) .
    • Lower polarity compared to isocyanate-containing analogs due to the absence of a polar -NCO group .

1-Bromo-5-iodopentane (CAS 88962-86-1)

  • Molecular Formula : C₅H₁₀BrI
  • Molecular Weight : 276.94 g/mol
  • Functional Groups : Bromine (position 1), Iodine (position 5)
  • Key Properties: Acts as a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s susceptibility to oxidative addition .

5-Bromo-1-pentanamine (CAS 26342-08-5)

  • Molecular Formula : C₅H₁₂BrN
  • Molecular Weight : 166.06 g/mol
  • Functional Groups : Bromine (position 5), Primary amine (position 1)
  • Key Properties :
    • The amine group enables participation in condensation reactions (e.g., formation of amides or Schiff bases), contrasting with the electrophilic isocyanate group .
    • Lower molecular weight and higher basicity compared to 1-bromo-5-isocyanatopentane .

1-Bromo-5-isothiocyanatopentane (CAS 31520-33-9)

  • Molecular Formula : C₆H₁₀BrNS
  • Functional Groups : Bromine (position 1), Isothiocyanate (-NCS, position 5)
  • Key Properties :
    • The isothiocyanate group reacts with amines to form thioureas, analogous to isocyanate-amine reactions but with sulfur participation .
    • Higher stability under acidic conditions compared to isocyanates due to sulfur’s lower electronegativity .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Reactivity Profile
This compound* C₆H₁₀BrNO ~204.06 (estimated) Not available Br (C1), -NCO (C5) Electrophilic addition (e.g., amines)
1-Bromo-5-chloropentane C₅H₁₀BrCl 185.49 54512-75-3 Br (C1), Cl (C5) SN2 substitution, radical reactions
1-Bromo-5-iodopentane C₅H₁₀BrI 276.94 88962-86-1 Br (C1), I (C5) Cross-coupling, nucleophilic substitution
5-Bromo-1-pentanamine C₅H₁₂BrN 166.06 26342-08-5 Br (C5), -NH₂ (C1) Amine-specific condensations
1-Bromo-5-isothiocyanatopentane C₆H₁₀BrNS 208.12 31520-33-9 Br (C1), -NCS (C5) Thiourea formation, sulfur chemistry

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